molecular formula C16H12F2N2O3S B2582997 N-(4,6-difluorobenzo[d]thiazol-2-yl)-2,3-dimethoxybenzamide CAS No. 895443-29-5

N-(4,6-difluorobenzo[d]thiazol-2-yl)-2,3-dimethoxybenzamide

Cat. No. B2582997
CAS RN: 895443-29-5
M. Wt: 350.34
InChI Key: IBKUVWUYQVGNPT-UHFFFAOYSA-N
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Description

N-(4,6-difluorobenzo[d]thiazol-2-yl)-2,3-dimethoxybenzamide, also known as DBT-10, is a small molecule compound that has been developed as a potential therapeutic agent for various diseases. DBT-10 has been shown to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-tumor effects.

Scientific Research Applications

Synthesis and Chemical Properties

Compounds with structural motifs similar to "N-(4,6-difluorobenzo[d]thiazol-2-yl)-2,3-dimethoxybenzamide" have been synthesized and characterized, highlighting their potential for further chemical modifications and applications in various fields. For instance, the study on "N-Benzo[c][1,2,5]thiazol-4-yl-3-trifluoromethylbenzamide" by Hamad H. Al Mamari et al. (2019) demonstrates the synthesis of a compound with an N,N-bidentate directing group, potentially suitable for metal-catalyzed C-H bond functionalization reactions (Hamad H. Al Mamari, Nasser Al Awaimri, Yousuf Al Lawati, 2019).

Antimicrobial Applications

Several studies have investigated the antimicrobial properties of benzothiazole and related compounds. For example, "Microwave induced synthesis of fluorobenzamides containing thiazole and thiazolidine as promising antimicrobial analogs" by N. Desai et al. (2013) describes the synthesis of fluorobenzamides with significant antimicrobial activity, indicating potential applications in developing new antimicrobial agents (N. Desai, K. M. Rajpara, V. V. Joshi, 2013).

Anticancer Research

The anticancer properties of benzothiazoles have been a significant area of research, with several studies highlighting the potential of these compounds as therapeutic agents. The work on "Antitumor benzothiazoles. 14. Synthesis and in vitro biological properties of fluorinated 2-(4-aminophenyl)benzothiazoles" by I. Hutchinson et al. (2001) explores the cytotoxic properties of fluorinated benzothiazoles in vitro, offering insights into their potential use in cancer treatment (I. Hutchinson, M. Chua, H. Browne, V. Trapani, T. Bradshaw, A. Westwell, M. Stevens, 2001).

Organic Electronics and Material Science

Compounds related to "N-(4,6-difluorobenzo[d]thiazol-2-yl)-2,3-dimethoxybenzamide" have applications in material science, particularly in organic electronics. For instance, "Thiazolothiazole Fluorophores Exhibiting Strong Fluorescence and Viologen-Like Reversible Electrochromism" by A. Woodward et al. (2017) discusses the synthesis and properties of thiazolothiazole derivatives with strong fluorescence and electrochromic behaviors, indicating potential applications in optoelectronic devices (A. Woodward, Justin M Kolesar, S. R. Hall, Nemah-Allah Saleh, Daniel S Jones, M. Walter, 2017).

properties

IUPAC Name

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-2,3-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F2N2O3S/c1-22-11-5-3-4-9(14(11)23-2)15(21)20-16-19-13-10(18)6-8(17)7-12(13)24-16/h3-7H,1-2H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBKUVWUYQVGNPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)NC2=NC3=C(C=C(C=C3S2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-2,3-dimethoxybenzamide

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